molecular formula C6H16O3SSi B14630454 1-(Trimethoxysilyl)propane-2-thiol CAS No. 56148-89-1

1-(Trimethoxysilyl)propane-2-thiol

Cat. No.: B14630454
CAS No.: 56148-89-1
M. Wt: 196.34 g/mol
InChI Key: JHXWINGYJFCASF-UHFFFAOYSA-N
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Description

1-(Trimethoxysilyl)propane-2-thiol, also known as (3-Mercaptopropyl)trimethoxysilane, is an organosilicon compound with the molecular formula C₆H₁₆O₃SSi. This compound is characterized by the presence of a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom. It is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)propane-2-thiol can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethoxysilyl)propane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Trimethoxysilyl)propane-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethoxysilyl)propane-2-thiol involves the formation of strong covalent bonds between the silicon atom and various substrates. The thiol group can form disulfide bonds with other thiol-containing molecules, enhancing the stability and functionality of the compound. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethoxysilyl)propane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and functionality compared to other similar compounds. The presence of the thiol group allows for the formation of disulfide bonds and enhances the compound’s ability to modify surfaces and interfaces .

Properties

CAS No.

56148-89-1

Molecular Formula

C6H16O3SSi

Molecular Weight

196.34 g/mol

IUPAC Name

1-trimethoxysilylpropane-2-thiol

InChI

InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3

InChI Key

JHXWINGYJFCASF-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](OC)(OC)OC)S

Origin of Product

United States

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